

Technical Support Center: PROTAC Synthesis with 1-(4-Fluorophenyl)cyclobutanecarboxylic acid

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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)cyclobutanecarboxylic acid

Cat. No.: B115265

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Proteolysis Targeting Chimeras (PROTACs) incorporating the linker component **1-(4-Fluorophenyl)cyclobutanecarboxylic acid**. This building block, while useful for creating rigid linkers, can introduce specific challenges related to steric hindrance and hydrophobicity.

PROTAC Mechanism and Synthesis Overview

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.^{[1][2]} They consist of a warhead that binds the POI, a ligand that recruits an E3 ubiquitin ligase (like Von Hippel-Lindau (VHL) or Cereblon), and a linker that connects the two.^{[3][4][5][6]} The linker's length, rigidity, and composition are critical for the formation of a stable ternary complex (POI-PROTAC-E3 Ligase) and for the overall properties of the molecule.^{[3][4][6]}

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